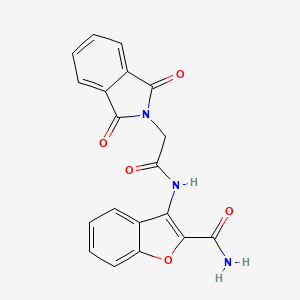

![molecular formula C14H13N3O2S2 B2358728 (E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946334-74-3](/img/structure/B2358728.png)

(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are known for their various pharmaceutical applications and wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . The thiazole scaffold is present in more than 18 FDA-approved drugs .

Synthesis Analysis

The synthesis of thiazole derivatives has been achieved by reacting 2-aminobenzothiazole and substituted 2- (1-methyl-1H-indole-3-carbonyl)-3,3-bis (methylthio)acrylonitrile in the presence of a catalytic amount of sodium hydride in THF . Aryl thiazoles were prepared and evaluated for their anticancer actions .

Molecular Structure Analysis

Thiazoles have resonating structures, some of which involve the d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed .

Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

Scientific Research Applications

- The compound can serve as a fluorogenic dye for monitoring microbiological objects and cellular compartments. Researchers use it to study the pathogenesis of new pathogens within living cells .

- Its photophysical properties in different solvents and in water, both neat and in the presence of dsDNA and RNA, have been investigated. The introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring enhances its photophysical properties .

- Researchers explore its cellular uptake and binding affinity to different cell components, shedding light on cellular processes and interactions .

- The compound’s solvatochromic and halochromic properties make it desirable for inclusion in modern PCR kits .

- While not directly related to this compound, benzothiazole-based molecules have shown promise as anti-tubercular agents. Researchers have synthesized novel benzothiazole derivatives and evaluated their in vitro and in vivo activity against tuberculosis .

- Researchers explore its use as a solvatochromic dye in various contexts, including environmental monitoring and quality control .

Fluorogenic Probes for Microbiological Studies

Cellular Imaging and Organelle Labeling

PCR Kits for Pathogen Detection

Synthesis of Anti-Tubercular Compounds

Chemical Sensors and Solvatochromic Applications

Photophysical Studies and Material Science

Mechanism of Action

While the specific mechanism of action for “(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide” is not mentioned in the retrieved papers, it is known that thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Some thiazole derivatives have shown the highest anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg kg -1 .

Safety and Hazards

While specific safety and hazard information for “(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide” is not available in the retrieved papers, it is known that all compounds posed moderate toxicity against HeLa cells as evidenced by the high percentage of cell viability (around 60%) at the QSI concentrations of less than 200 μg mL −1 .

Future Directions

Thiazoles are a promising area of research due to their wide range of biological activities and presence in numerous FDA-approved drugs . Future research could focus on the design, synthesis, and development of molecules having therapeutic potential as human drugs . The development of new synthetic methods and the exploration of their biological activities could lead to the discovery of new drugs .

properties

IUPAC Name |

3-methyl-N-(3-methyl-6-methylsulfanyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-8-6-11(19-16-8)13(18)15-14-17(2)10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAWASMAHOBTEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358649.png)

![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)

![methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2358659.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2358666.png)

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)